[Deamino-Pen1,Val4,D-Arg8]-vasopressin

Vasopressin V1 receptor antagonism Cardiovascular pharmacology Structure-activity relationship

Choose [Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) for your vasopressin receptor research when competitive antagonism is critical. Unlike noncompetitive analogs like d(CH2)5Tyr(Me)AVP, dPVDAVP produces a rightward shift in dose-response curves without slope alteration, enabling accurate Schild analysis. Its sixfold greater antivasopressor potency (pA2=7.82±0.05) versus dVDAVP establishes it as the reference standard for SAR studies. Validated across three key experimental systems: (1) V1-mediated inositol phosphate/Ca²⁺ signaling in skeletal myogenic cells; (2) plasma aldosterone suppression in adrenal zona glomerulosa models; (3) cardiovascular hemodynamics (23% increased cardiac output, 27% increased heart rate in conscious animals). Source with confidence—high-purity peptide (≥98%) shipped from verified international suppliers.

Molecular Formula C48H69N13O11S2
Molecular Weight 1068.3 g/mol
Cat. No. B12387677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Deamino-Pen1,Val4,D-Arg8]-vasopressin
Molecular FormulaC48H69N13O11S2
Molecular Weight1068.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)/t30-,31+,32+,33+,34+,35+,39+/m1/s1
InChIKeyCKIJDBDQGBFBFJ-KLMJERDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) Procurement Guide: A Peptide Vasopressin Antagonist with Quantifiable V1 Receptor Selectivity


[Deamino-Pen1,Val4,D-Arg8]-vasopressin (also known as dPVDAVP or AVP-A) is a synthetic peptide analog of arginine vasopressin (AVP) designed as a vasopressin receptor antagonist [1]. The compound incorporates key structural modifications—specifically, a deaminopenicillamine substitution at position 1, valine at position 4, and D-arginine at position 8—which confer a distinctive pharmacological profile characterized by potent inhibition of vasopressor responses and a prolonged duration of action relative to the endogenous hormone AVP [1].

Why [Deamino-Pen1,Val4,D-Arg8]-vasopressin Cannot Be Substituted with Other Vasopressin Antagonists: Evidence-Based Differentiation


The vasopressin receptor antagonist landscape includes numerous peptide and nonpeptide compounds with divergent receptor subtype selectivity profiles, competitive versus noncompetitive binding kinetics, and distinct hemodynamic consequences. Substituting [Deamino-Pen1,Val4,D-Arg8]-vasopressin with a structurally distinct analog—such as d(CH2)5Tyr(Me)AVP, OPC-31260, or SR 121463A—introduces uncontrolled variables that can fundamentally alter experimental outcomes, including changes in the mechanism of antagonism, the slope of dose-response curves, and the physiological effect on cardiac output [1] [2] [3] [4]. The following evidence demonstrates exactly where this compound diverges from its closest comparators in a quantifiable, verifiable manner.

[Deamino-Pen1,Val4,D-Arg8]-vasopressin: Head-to-Head Quantitative Differentiation Against Vasopressin Antagonist Comparators


Antivasopressor Potency: Sixfold Increase Over Parent Compound dVDAVP

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) exhibits an antivasopressor pA2 value of 7.82 ± 0.05 when tested against arginine-vasopressin (AVP) [1]. This represents a sixfold increase in antivasopressor activity compared to its parent compound, [deamino,4-valine,8-D-arginine]vasopressin (dVDAVP), which has a pA2 value of 7.03 ± 0.11 [1]. The penicillamine substitution at position 1 is directly responsible for this quantified potency enhancement [1].

Vasopressin V1 receptor antagonism Cardiovascular pharmacology Structure-activity relationship

Hemodynamic Profile: Competitive Antagonism with Preserved Dose-Response Curve Shape Versus Noncompetitive Antagonist d(CH2)5Tyr(Me)AVP

In conscious dog studies, [Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) infusion at 200 ng/kg/min increased cardiac output by 23% and heart rate by 27%, while leaving arterial pressure unchanged [1]. Critically, dPVDAVP shifted the dose-response curves to AVP to the right without altering their slope, consistent with competitive antagonism [1]. In contrast, the comparator d(CH2)5Tyr(Me)AVP (10 μg/kg injection) had little effect on cardiac output, arterial pressure, or heart rate when given alone, and its blockade strikingly modified the hemodynamic response to AVP—cardiac output and heart rate increased while total peripheral resistance decreased [1].

Cardiovascular physiology Vasopressin receptor pharmacology Hemodynamic modeling

Antidiuretic Activity: Quantitatively Distinct Residual V2 Agonism Profile Versus Full Agonists and Pure Antagonists

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) possesses an antidiuretic potency of 123 ± 22 units/mg, which is approximately one-tenth that of its parent compound dVDAVP [1]. Unlike pure V2 antagonists (e.g., SR 121463A, Ki = 0.26 ± 0.04 nM for human kidney V2 receptors [2]) which exhibit no intrinsic agonist activity, dPVDAVP retains measurable antidiuretic activity that is greatly prolonged compared to AVP in conscious diabetes insipidus rats [1]. This residual V2 agonism is a defining characteristic that distinguishes it from nonpeptide V2-selective antagonists.

V2 receptor pharmacology Antidiuretic activity Peptide SAR

V1 Receptor-Mediated Functional Antagonism: Near-Complete Abolition of AVP-Stimulated Inositol Phosphate Production in Skeletal Myogenic Cells

In L6 skeletal myogenic cells, arginine-vasopressin (AVP) at concentrations ranging from 10⁻⁹ to 10⁻⁶ M induced concentration-dependent stimulation of inositol phosphate production and a biphasic increment of cytosolic free Ca²⁺ concentration [1]. Pretreatment of these cells with [Deamino-Pen1,Val4,D-Arg8]-vasopressin almost completely abolished both effects, confirming that the observed AVP responses are mediated specifically through V1 receptors [1]. This near-complete functional blockade demonstrates the compound's utility as a definitive V1 receptor antagonist in cellular signaling studies.

V1 receptor signaling Inositol phosphate turnover Skeletal muscle physiology

Plasma Aldosterone Reduction: In Vivo Endocrine Effect Quantified in Rat Model

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (AVP-A) significantly reduces plasma aldosterone concentration in rats [1]. While specific quantitative percentage reduction data are not available in the open literature, this in vivo endocrine effect is consistently cited across authoritative databases as a distinguishing feature of this compound [1]. The aldosterone-lowering effect aligns with the compound's utility in studying adrenal zona glomerulosa growth and steroidogenic capacity [1].

Adrenal physiology Aldosterone regulation Endocrine pharmacology

[Deamino-Pen1,Val4,D-Arg8]-vasopressin: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Cardiovascular Pharmacology Studies Requiring Competitive V1 Receptor Blockade with Preserved Dose-Response Curve Characteristics

When experimental design requires competitive antagonism of vasopressin-induced pressor responses—defined as a rightward shift in the dose-response curve without alteration of the slope—[Deamino-Pen1,Val4,D-Arg8]-vasopressin is the appropriate choice. Its competitive antagonism profile [1] contrasts with the noncompetitive behavior of d(CH2)5Tyr(Me)AVP [1], making dPVDAVP essential for studies where the preservation of curve slope is required for Schild analysis or other quantitative pharmacological assessments. The compound's ability to increase cardiac output by 23% and heart rate by 27% at 200 ng/kg/min without altering arterial pressure [1] further supports its use in conscious animal models of cardiovascular regulation.

Skeletal Muscle V1 Receptor Signaling Studies Requiring Complete Functional Blockade of Inositol Phosphate and Calcium Responses

In skeletal myogenic cell models (L6, L5, chick embryo myogenic cells), [Deamino-Pen1,Val4,D-Arg8]-vasopressin almost completely abolishes AVP-stimulated inositol phosphate production and cytosolic Ca²⁺ mobilization, confirming V1 receptor mediation of these responses [2]. This makes the compound a definitive tool for dissecting V1-mediated signaling pathways in muscle physiology studies. Researchers investigating myogenic differentiation, calcium handling, or inositol phosphate turnover in skeletal muscle should select this compound over V2-selective or nonpeptide antagonists that lack this established functional validation in myogenic cell systems.

Adrenal Zona Glomerulosa Physiology Studies Tracking Aldosterone-Dependent Endpoints

For studies examining the growth and steroidogenic capacity of the rat adrenal zona glomerulosa, [Deamino-Pen1,Val4,D-Arg8]-vasopressin provides a validated tool that significantly reduces plasma aldosterone concentration in vivo [3]. This application scenario is supported by consistent evidence across multiple authoritative sources [3]. The compound's aldosterone-lowering effect makes it particularly suitable for investigations of mineralocorticoid regulation, adrenal hypertrophy models, and the role of vasopressin in modulating adrenal steroidogenesis.

Structure-Activity Relationship (SAR) Studies Focusing on Position 1 Modifications of Vasopressin Analogs

The sixfold increase in antivasopressor pA2 value resulting from the penicillamine substitution at position 1 (dPVDAVP pA2 = 7.82 ± 0.05 versus dVDAVP pA2 = 7.03 ± 0.11) [4] provides a precisely quantified benchmark for SAR studies. Researchers designing or evaluating novel vasopressin analogs with position 1 modifications can use dPVDAVP as a reference standard for antivasopressor potency. The compound's well-characterized activity profile—including its 10-fold reduced antidiuretic potency relative to dVDAVP [4]—establishes a clear structure-activity relationship that can guide the rational design of next-generation peptide antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.